![molecular formula C9H9ClN2S B2569109 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine CAS No. 1989671-36-4](/img/structure/B2569109.png)

7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

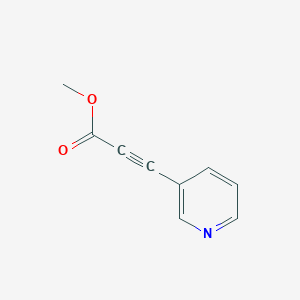

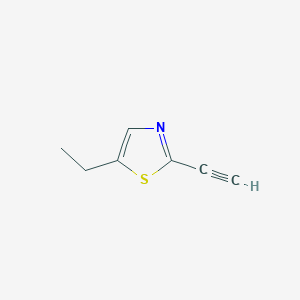

“7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine” is a chemical compound with the molecular formula C9H9ClN2S . It is a derivative of imidazo[1,5-a]pyridine, which is a significant structural component of a large number of agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The molecular structure of “7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine” can be represented by the InChI code: 1S/C9H10N2S/c1-2-12-9-10-7-8-5-3-4-6-11(8)9/h3-7H,2H2,1H3 .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .Scientific Research Applications

Synthesis and Chemical Modifications

- Metal-Free Methylsulfanylation : A study describes the regioselective C-3 methylsulfanylation of imidazo[1,2-a]pyridines, presenting a simple approach for C–S bond construction, which might be relevant for derivatives of 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine (Chen et al., 2017).

- Copper-Catalyzed Synthesis : Another study highlights the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines, employing ethyl tertiary amines as carbon sources, indicating a pathway for functionalizing imidazo[1,5-a]pyridine derivatives (Rao et al., 2017).

Potential Applications in Materials Science

- Fluorescent Probes for Mercury Ion : Research on the reaction of β-lactam carbenes with 2-pyridyl isonitriles has led to the development of imidazo[1,2-a]pyridine derivatives that serve as efficient fluorescent probes for mercury ions, suggesting a potential application in environmental monitoring (Shao et al., 2011).

Application in Organic Synthesis

- One-Pot Synthesis Techniques : A notable advancement is the one-pot synthesis of imidazo[1,5-a]pyridines from carboxylic acid and 2-methylaminopyridines, which allows for the introduction of various substituents, streamlining the synthesis process for these compounds (Crawforth & Paoletti, 2009).

Corrosion Inhibition

- Inhibition of Mild Steel Corrosion : Imidazo[4,5-b]pyridine derivatives have been evaluated for their inhibitory performance against mild steel corrosion in acidic conditions, indicating potential applications of similar compounds in protecting metals from corrosion (Saady et al., 2021).

Mechanism of Action

While the specific mechanism of action for “7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine” is not mentioned in the search results, imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Future Directions

Imidazo[1,5-a]pyridine and its derivatives have been recognized for their wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine analogues have shown significant activity against MDR-TB and XDR-TB . This suggests that “7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine” and similar compounds may have potential future applications in drug development .

properties

IUPAC Name |

7-chloro-3-ethylsulfanylimidazo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2S/c1-2-13-9-11-6-8-5-7(10)3-4-12(8)9/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELVOKAJEVAWRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C2N1C=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B2569038.png)

![4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2569040.png)

![N-(1,3-benzothiazol-2-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide](/img/structure/B2569043.png)

![(4-Nitrophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B2569045.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2569046.png)

![3-Methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2569048.png)